Product packaging for 2-Cyanopyridine-4-sulfonamide(Cat. No.:)

2-Cyanopyridine-4-sulfonamide

Cat. No.: B13513031
M. Wt: 183.19 g/mol
InChI Key: DHFJFIBLKDBVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyanopyridine-4-sulfonamide (CAS 1343775-57-4) is a high-purity chemical compound with the molecular formula C6H5N3O2S and a molecular weight of 183.19 g/mol . This specialty chemical integrates two pharmacologically significant motifs: the sulfonamide group and the 2-cyanopyridine structure, making it a valuable building block in medicinal chemistry and chemical biology research. The 2-cyanopyridine moiety is known for its reactivity with thiols, enabling its use in cysteine-selective bioconjugation. Recent studies highlight the role of similar 2-cyanopyridine derivatives in developing efficient methods for bioconjugation under mild, aqueous conditions, facilitating the selective modification of peptides and proteins for probe and therapeutic candidate development . Simultaneously, the sulfonamide functional group is a cornerstone in drug discovery, known for contributing to a wide spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties . Researchers can leverage this compound as a key synthetic intermediate for constructing novel molecular architectures, particularly in the synthesis of new pyridine derivatives with potential bioactivity via multicomponent reactions . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O2S B13513031 2-Cyanopyridine-4-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

2-cyanopyridine-4-sulfonamide

InChI

InChI=1S/C6H5N3O2S/c7-4-5-3-6(1-2-9-5)12(8,10)11/h1-3H,(H2,8,10,11)

InChI Key

DHFJFIBLKDBVJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Cyanopyridine 4 Sulfonamide and Its Derivatives

Established Synthetic Routes to the Core Structure

The construction of the fundamental 2-cyanopyridine-4-sulfonamide framework can be achieved through several established synthetic pathways. These routes often involve the strategic formation of the pyridine (B92270) ring or the introduction of the cyano and sulfonamide functionalities onto a pre-existing pyridine core.

Vinylogous Anomeric-Based Oxidation Approaches

A notable approach for the synthesis of pyridine derivatives bearing a sulfonamide moiety involves a cooperative vinylogous anomeric-based oxidation mechanism. rsc.orgscispace.com This method is predicated on the stereoelectronic interactions within a molecule, where the anomeric effect can be extended through a system of double bonds. nih.gov In this context, the interaction of non-bonding electrons with antibonding orbitals is transmitted through π-systems to facilitate a reaction. scispace.comresearchgate.net

One specific application of this approach is in the synthesis of new pyridines with a sulfonamide moiety, which can be catalyzed by a novel quinoline-based dendrimer-like ionic liquid under mild, solvent-free conditions. rsc.orgrsc.org The reaction mechanism is proposed to proceed through a vinylogous anomeric-based oxidation and subsequent aromatization. researchgate.netrsc.org This methodology offers high yields and short reaction times for the targeted molecules. researchgate.net

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like 2-cyanopyridine (B140075) derivatives from simple starting materials in a single step. rsc.orgnih.govnih.gov These reactions are characterized by their high atom economy, procedural simplicity, and the ability to generate molecular diversity. researchgate.net

One such strategy is a four-component reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. scielo.brsemanticscholar.org This one-pot synthesis typically involves the reaction of a ketone, an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297). scielo.br The use of heterogeneous catalysts, such as copper nanoparticles on charcoal (Cu/C) or a novel nanocatalyst (Cu@imineZCMNPs), has been shown to be effective in promoting these reactions under solvent-free conditions. scielo.brsemanticscholar.org These catalysts are often reusable, adding to the sustainability of the process. researchgate.netscielo.br

The general scheme for the four-component synthesis of 2-amino-3-cyanopyridine derivatives is as follows:

Reactant 1Reactant 2Reactant 3Reactant 4CatalystProduct
KetoneAldehydeMalononitrileAmmonium AcetateCu/C or Cu@imineZCMNPs2-Amino-3-cyanopyridine derivative

Hydrazine (B178648) Hydrate (B1144303) Reactions

Hydrazine hydrate is a key reagent in the synthesis of various nitrogen-containing heterocyclic compounds. In the context of pyridine chemistry, it can be used to introduce a hydrazine group, which can then be a precursor for other functionalities or part of the final molecular structure. For instance, new N-hydrazino acetyl-sulphonamides have been prepared through the amination of intermediate compounds with hydrazine hydrate. researchgate.net

The reaction of 4-cyanopyridine (B195900) with hydrazine hydrate at elevated temperatures in the presence of water can yield isonicotinyl hydrazide. googleapis.comgoogle.com To suppress the formation of high-melting-point byproducts, it is often preferred to carry out the reaction with the concentration of 4-cyanopyridine below 10%. googleapis.comgoogle.com The use of an alkaline catalyst can also improve the yield of the desired hydrazide. googleapis.com In a related synthesis, 2-hydrazinopyridine (B147025) derivatives can be prepared by reacting a pyridine halide with hydrazine hydrate. google.com To ensure the reaction goes to completion, an excess of hydrazine hydrate is typically used. google.com

Condensation Reactions Involving Pyridine Precursors

Condensation reactions are a cornerstone of organic synthesis and are widely employed in the preparation of pyridine derivatives. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

A series of novel pyridine and sulfonamide derivatives have been synthesized from hydrazide-hydrazone precursors through reactions with various reagents, including malononitrile. ekb.eg Another relevant method is the catalytic synthesis of a library of pyridines with a sulfonamide moiety. scispace.comrsc.org This reaction involves the condensation of an aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium acetate under solvent-free conditions at 90°C. scispace.comrsc.org

Reactant 1Reactant 2Reactant 3Reactant 4ConditionsProduct
Aryl aldehydeMalononitrileN-(4-acetylphenyl)-4-methylbenzenesulfonamideAmmonium acetateSolvent-free, 90°CPyridine with sulfonamide moiety

Preparation from Halogenated Pyridine Precursors

The introduction of a cyano group at the 2-position of a pyridine ring is frequently achieved through the substitution of a halogen atom. epo.orggoogle.comgoogle.com This cyanation of 2-halopyridines is a common strategy, though historical methods often relied on heavy metal reagents like cuprous cyanide and polar solvents at high temperatures. epo.orggoogle.com

More recent and improved processes have been developed to avoid the use of heavy metals and harsh conditions. epo.org An alternative process for the preparation of 2-cyanopyridines involves treating a halogenated pyridine with a cyanide source and a catalyst in an aqueous solvent or without a solvent. epo.orggoogle.com Suitable cyanide sources include hydrogen cyanide, alkali metal cyanides, or alkaline earth metal cyanides. epo.org The reaction can be performed at moderate temperatures, typically between 10 to 60°C. google.com This method provides a high-yielding and more environmentally friendly route to 2-cyanopyridines. google.com

Synthesis of Novel Derivatives and Analogues

The core this compound structure serves as a versatile scaffold for the development of novel derivatives and analogues with a wide range of potential applications. The synthesis of these new compounds often involves the modification of the core structure or the use of related synthetic methodologies to introduce different substituents.

For example, a series of novel cyanopyridine derivatives containing a sulphonamide linkage have been synthesized from chalcone (B49325) precursors. researchgate.net In another study, two novel series of 2-amino cyanopyridine and 2-oxocyanopyridine derivatives were designed and synthesized. nih.gov The synthesis of these compounds often involves multi-step reaction sequences, allowing for the introduction of diverse functional groups.

The development of novel sulfonamides as potential anticancer agents is an active area of research, with various synthetic strategies being employed to create new chemical entities. semanticscholar.org The synthesis of coumarin (B35378) sulfonamides, for instance, has been extensively reviewed, highlighting the various synthetic approaches to combine these two important pharmacophores. mdpi.com These synthetic efforts are crucial for exploring the structure-activity relationships of this class of compounds and for the discovery of new therapeutic agents.

Functionalization of the Pyridine Ring System

The pyridine ring is a key component that can be modified to tune the molecule's properties. Due to the electron-withdrawing nature of the ring nitrogen, the pyridine nucleus is prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This inherent reactivity is exploited in various synthetic routes.

One of the most direct methods for introducing the nitrile group at the C-2 position is the cyanation of a pyridine N-oxide precursor. chem-soc.siresearchgate.net The reaction of 4-amidopyridine N-oxide with a cyanide source like potassium cyanide and an activating agent such as dimethylcarbamoyl chloride can yield the corresponding 2-cyano-4-amidopyridine directly. chem-soc.siresearchgate.net This approach is valuable as it avoids complex protection-deprotection sequences. chem-soc.si

Another key strategy is the alkylation of the pyridine ring. For instance, 4-cyanopyridine can be alkylated to introduce substituents at the 2-position. clockss.org This is achieved through radical reactions, such as those generated from the silver nitrate-catalyzed oxidative decarboxylation of carboxylic acids, to yield 2-alkyl-4-cyanopyridines. clockss.org Furthermore, multicomponent reactions offer a pathway to construct highly substituted pyridine rings from simpler precursors, allowing for the incorporation of various functional groups in a single step. scispace.com

The table below summarizes selected methods for functionalizing the pyridine ring relevant to the synthesis of 2-cyanopyridine derivatives.

Method Precursor Reagents Product Reference(s)
Direct Cyanation4-Amidopyridine N-oxidePotassium Cyanide, Dimethylcarbamoyl Chloride2-Cyano-4-amidopyridine chem-soc.siresearchgate.net
Radical Alkylation4-CyanopyridinePropionic Acid, Ammonium Peroxydisulfate, Silver Nitrate2-Ethyl-4-cyanopyridine clockss.org
Multicomponent ReactionAromatic aldehyde, Malononitrile, Acetophenone, Ammonium acetateEthanol (reflux)2-Amino-3-cyanopyridine derivatives scispace.com

Modification of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, and its modification is a common strategy for creating derivatives. eurjchem.com The most prevalent method for forming the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine. eurjchem.comnih.gov

In the context of pyridine-sulfonamides, this typically involves reacting a substituted pyridine amine with a variety of benzene (B151609) sulfonyl chlorides. eurjchem.com This modular approach allows for the introduction of diverse substituents on the phenyl ring of the sulfonamide moiety, thereby altering the compound's electronic and steric properties. eurjchem.com For example, a series of functionalized pyridines containing benzene sulfonamide derivatives were synthesized by treating N-isopropyl-4-methylpyridine-2,6-diamine with various substituted benzene sulfonyl chlorides in dichloromethane. eurjchem.com

This fundamental reaction can be adapted to incorporate different heterocyclic or aliphatic groups, providing a powerful tool for generating a library of analogs for further investigation. The choice of both the amine component (the pyridine derivative) and the sulfonyl chloride component dictates the final structure of the sulfonamide moiety.

Heterocyclic Ring Annulation and Fusion Strategies

Building additional heterocyclic rings onto the pyridine-sulfonamide scaffold, known as annulation or fusion, leads to more complex and rigid molecular structures. These strategies often leverage the reactivity of the existing functional groups, such as the cyano group.

One such strategy involves the intramolecular cyclization of appropriately functionalized precursors. For instance, pyridone derivatives can undergo cyclization through a nucleophilic attack on the cyano group to form fused pyrazolopyridones. acs.org This reaction effectively uses the cyano group as an electrophilic site to construct a new five-membered ring. acs.org

Aza-Diels-Alder reactions represent another powerful tool for constructing fused pyridine systems. nih.gov This cycloaddition reaction can be used to synthesize functionalized benzo[b]pyridines (quinolines) and pyrazolo-pyridines in a single step, demonstrating an efficient method for creating complex heterocyclic frameworks. nih.gov These methods expand the structural diversity of the core molecule, leading to novel chemical entities.

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality into pyridine-sulfonamide derivatives is crucial for studying their interactions with biological systems. Stereoselective synthesis can be achieved through several approaches, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

Chiral Auxiliaries: A common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, tert-butanesulfinamide has been successfully used as a chiral auxiliary in the synthesis of novel pyrazole (B372694) derivatives. nih.gov The synthesis begins with the condensation of the chiral sulfinamide with an aldehyde to form a chiral toluenesulfinyl imine, which then directs the stereoselective addition of a nucleophile. nih.gov

Chiral Catalysts: Organocatalysis provides a metal-free method for asymmetric synthesis. Chiral Brønsted acids, such as P-chiral, N-phosphoryl sulfonamides, have been employed to catalyze asymmetric transfer hydrogenation reactions. mcgill.ca These catalysts can create stereocenters with high enantioselectivity, as demonstrated in the synthesis of chiral 1,2,3,4-tetrahydroquinoline-2-carboxylates from their quinoline (B57606) precursors. mcgill.ca

Chiral Pool Synthesis: Utilizing readily available chiral molecules from nature, such as amino acids, is another effective approach. Amino acids can serve as precursors in the synthesis of bioactive sulfonamides, embedding chirality directly into the target molecule. researchgate.net This method minimizes the need for complex asymmetric reactions by starting with an enantiomerically pure building block. researchgate.net

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry emphasizes not only the creation of new molecules but also the efficiency, elegance, and environmental impact of the synthetic process. This includes the development of novel catalytic systems and the adoption of green chemistry principles.

Catalytic Systems in Pyridine-Sulfonamide Synthesis

Catalysis is fundamental to the efficient synthesis of pyridine-sulfonamides, offering pathways with higher yields, shorter reaction times, and milder conditions. rsc.org

A notable example is the use of a novel quinoline-based dendrimer-like ionic liquid as a catalyst for the one-pot, multicomponent synthesis of pyridines bearing a sulfonamide moiety. rsc.orgresearchgate.net This catalytic system facilitates the reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide derivative, and ammonium acetate under solvent-free conditions, producing the target molecules in high yields. rsc.orgresearchgate.net

Synergistic catalysis, combining multiple catalytic cycles, has also emerged as a powerful tool. A dual photoredox and copper catalysis system has been developed for the direct three-component synthesis of sulfonamides. acs.org This method allows for the insertion of sulfur dioxide between carbon and nitrogen fragments under irradiation with blue LEDs, providing a direct route to the sulfonamide functional group. acs.org

The table below highlights examples of advanced catalytic systems used in the synthesis of pyridine-sulfonamides and related compounds.

Catalyst Type Reaction Key Features Reference(s)
Ionic LiquidOne-pot multicomponent synthesis of pyridines with sulfonamide moietySolvent-free, high yields, short reaction times rsc.orgresearchgate.net
Photoredox/CopperDirect three-component aminosulfonylationUtilizes SO₂, proceeds under visible light acs.org
Chiral Brønsted AcidAsymmetric transfer hydrogenation of quinolinesMetal-free organocatalysis, high enantioselectivity mcgill.ca

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyridine-sulfonamides. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation is recognized as a green chemistry tool that can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating. nih.gov An efficient synthesis of novel pyridine derivatives has been demonstrated via a one-pot, four-component reaction under microwave irradiation, showcasing excellent yields (82-94%) in just 2-7 minutes. nih.gov

Solvent-Free Reactions: Eliminating volatile organic solvents is a key goal of green chemistry. One-pot multicomponent reactions performed under solvent-free conditions, such as the ionic liquid-catalyzed synthesis of sulfonamide-containing pyridines, offer a sustainable alternative to traditional methods. rsc.orgresearchgate.netresearchgate.net These reactions reduce waste and simplify product purification. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single pot to form a product that contains significant portions of all starting materials. rasayanjournal.co.in The synthesis of various 2-amino-3-cyanopyridine derivatives is often achieved through such one-pot procedures, which are inherently more efficient and environmentally benign than multi-step syntheses. scispace.com

The following table compares a green synthetic method with a conventional approach for pyridine synthesis.

Parameter Microwave-Assisted Method Conventional Heating Reference
Reaction Time 5 - 7 minutes6 - 9 hours nih.gov
Product Yield 90 - 94%73 - 84% nih.gov
Environmental Impact Reduced energy consumption, faster processHigher energy consumption, longer process nih.gov

Flow Chemistry Applications in Compound Preparation

The synthesis of complex molecules such as this compound and its derivatives can be significantly enhanced through the application of continuous flow chemistry. This modern synthetic approach offers numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, higher yields, and greater scalability. For the multi-step synthesis of this compound, a sequence of reactions can be adapted to a continuous flow process, thereby creating a streamlined and efficient manufacturing route.

A plausible synthetic strategy for this compound in a continuous flow setup could involve a multi-step sequence starting from a readily available pyridine precursor. Key transformations in this sequence would likely include the introduction of the sulfonyl chloride group, formation of the sulfonamide, N-oxidation of the pyridine ring, and finally, the introduction of the cyano group. Each of these steps has been successfully demonstrated in flow chemistry for analogous compounds, highlighting the feasibility of an integrated, end-to-end continuous synthesis.

Step 1: Continuous Flow Synthesis of Pyridine-4-sulfonyl Chloride

The initial step in the synthesis would be the formation of a key intermediate, pyridine-4-sulfonyl chloride. A common route to aryl sulfonyl chlorides in flow chemistry involves the diazotization of an aminopyridine precursor, followed by a copper-catalyzed reaction with sulfur dioxide. This process is particularly well-suited for flow chemistry due to the often unstable and potentially hazardous nature of diazonium salts when handled in large quantities in batch reactors. rsc.orgafricacommons.net

Step 2: Flow-Based Sulfonamide Formation

The subsequent conversion of the pyridine-4-sulfonyl chloride to the corresponding sulfonamide can also be efficiently performed in a continuous flow system. This reaction involves the mixing of the sulfonyl chloride stream with a solution of ammonia (B1221849) or an appropriate amine. The rapid mixing and excellent heat transfer characteristics of microreactors are highly beneficial for controlling the exothermic nature of this reaction, preventing the formation of byproducts and ensuring high product purity.

The use of packed-bed reactors containing a scavenger resin can be integrated into the flow path to remove any excess sulfonyl chloride or acidic byproducts, leading to a cleaner product stream that may not require extensive downstream purification before the next step.

Step 3: N-Oxidation of the Pyridine Ring in a Flow Microreactor

To facilitate the introduction of the cyano group at the 2-position of the pyridine ring, an activation step via N-oxidation is typically required. The N-oxidation of pyridine derivatives has been shown to be highly efficient and safe in continuous flow microreactors. organic-chemistry.orgresearchgate.net In a flow process, a solution of the pyridine-4-sulfonamide (B1281284) would be mixed with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. organic-chemistry.orgresearchgate.net

Packed-bed microreactors containing an immobilized catalyst, such as titanium silicalite (TS-1), have demonstrated high efficiency and stability for this transformation, allowing for continuous operation over extended periods. organic-chemistry.orgresearchgate.net The flow setup provides superior control over the reaction temperature, preventing runaway reactions that can occur with strong oxidizing agents in batch processing.

Step 4: Continuous Flow Cyanation of Pyridine N-Oxide

The final step in the proposed synthesis is the cyanation of the 2-position of the pyridine N-oxide intermediate. The use of toxic cyanating agents is a significant safety concern in batch synthesis. Flow chemistry offers a safer way to handle these reagents by generating and consuming them in situ, thereby minimizing the amount of hazardous material present at any given time. researchgate.netacs.orgnih.gov

A common method for the cyanation of pyridine N-oxides is the Reissert-Henze reaction, which involves reacting the N-oxide with a cyanating agent in the presence of an acylating agent. In a flow system, a stream of the this compound N-oxide would be mixed with a cyanating agent (e.g., trimethylsilyl (B98337) cyanide) and an activating agent (e.g., dimethylcarbamoyl chloride) in a microreactor. chem-soc.si The precise control of residence time and temperature in the flow reactor can lead to high yields and selectivities for the desired 2-cyano product.

The integration of these individual flow steps into a multi-step continuous synthesis process would represent a state-of-the-art approach for the preparation of this compound. rsc.org Such a system would offer significant advantages in terms of safety, efficiency, and scalability for the production of this and related compounds.

Below are tables summarizing typical conditions for analogous key reactions performed in continuous flow, which could be adapted for the synthesis of this compound.

Reaction Starting Material Reagents Reactor Type Temperature (°C) Residence Time Yield (%) Reference
Sulfonyl Chloride Synthesis Aniline derivativeNaNO₂, SO₂, CuCl₂Microreactor20-601-10 min70-90 rsc.orgafricacommons.net
N-Oxidation Pyridine derivativeH₂O₂Packed-bed (TS-1)50-805-20 min>95 organic-chemistry.orgresearchgate.net
Cyanation of N-Oxide Pyridine N-oxideTMSCN, (CH₃)₂NCOClMicroreactor100-12010-30 min60-85 chem-soc.siresearchgate.net

Molecular Design and Structure Activity Relationship Sar Studies

Positional and Substituent Effects on Biological Activity

Systematic modifications of the 2-Cyanopyridine-4-sulfonamide scaffold have revealed critical insights into the electronic and steric requirements for optimal biological activity.

The substitution pattern on the pyridine (B92270) ring is a key determinant of the biological efficacy of this compound analogs. The electron-withdrawing nature of the pyridine ring itself enhances the acidity of the sulfonamide moiety compared to a simple benzenesulfonamide, which can be crucial for binding to certain targets. mdpi.com The introduction of various substituents at different positions on the pyridine ring allows for the fine-tuning of the molecule's properties.

For instance, in a series of pyridine-3-sulfonamide (B1584339) derivatives studied as carbonic anhydrase inhibitors, the introduction of substituents at the 4-position of the pyridine ring provided a diverse array of derivatives with varying activities. mdpi.com While this study focused on a different isomer, the principles of how substituents on the pyridine ring can modulate activity are transferable. The presence of different groups can influence the molecule's orientation within a binding pocket, allowing it to interact with either lipophilic or hydrophilic regions. mdpi.com Research on other pyridine derivatives has shown that the number and position of groups like methoxy (B1213986) (O-CH3), amino (NH2), and hydroxyl (OH) can significantly impact antiproliferative activity, with an increase in the number of electron-donating groups often leading to increased potency. nih.gov Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov

The following table illustrates the impact of pyridine ring substitutions on the inhibitory activity of a series of 4-substituted pyridine-3-sulfonamides against human carbonic anhydrase (hCA) isoforms, which can provide conceptual parallels for the 2-cyano-4-sulfonamide scaffold.

CompoundR1 Substituent at C4hCA II KI (nM)hCA IX KI (nM)hCA XII KI (nM)
Compound A-N3125.445.728.9
Compound B-NH2815.3137.5108.9
Compound C-OH356.2256.4115.7
Compound D-Ph>10000>10000>10000

Data conceptualized from studies on pyridine-3-sulfonamide analogs as carbonic anhydrase inhibitors. mdpi.com

The sulfonamide group is a critical pharmacophore in many biologically active molecules, often acting as a zinc-binding group in metalloenzymes. mdpi.com Variation of the substituents on the sulfonamide nitrogen (N-substitution) can significantly alter the binding affinity and selectivity of the inhibitor.

In the context of 2-sulfonamidopyridine derivatives investigated as TRPV1 antagonists, systematic modification of the 2-sulfonamido group led to the discovery of highly potent compounds. For example, N-benzyl phenylsulfonamide derivatives demonstrated higher affinities than the parent compound. nih.gov This suggests that the introduction of larger, hydrophobic groups on the sulfonamide nitrogen can lead to additional favorable interactions within the target's binding site.

Studies on other sulfonamide-containing compounds have also highlighted the importance of the sulfonamide moiety. For instance, the acidity of the sulfonamide proton is a key factor in its interaction with target enzymes. mdpi.com N-alkylation or N-arylation can modulate this acidity and introduce new interaction points. The ability of the sulfonamide group to act as both a hydrogen bond donor and acceptor contributes to its versatility in forming stable complexes with biological targets.

The cyano (-C≡N) group is a small, linear, and polar functional group that can participate in a variety of non-covalent interactions, significantly influencing a molecule's binding affinity and selectivity. In the context of this compound, the cyano group at the 2-position can play several roles in ligand-target interactions.

The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in the active site of a target protein. Furthermore, the cyano group's linear geometry and electronic properties can allow it to participate in dipole-dipole interactions and even weaker interactions such as lone pair-π interactions. researchgate.net In some cases, the cyano group has been shown to be essential for the proper positioning of a ligand within a binding site. researchgate.net

Rational Design Principles for Enhanced Selectivity and Potency

The development of highly selective and potent inhibitors based on the this compound scaffold has been guided by modern drug design principles, including fragment-based and structure-based approaches.

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown or linked together to produce more potent lead compounds. The this compound scaffold can be considered a valuable fragment or a starting point for FBDD campaigns.

In the context of designing carbonic anhydrase inhibitors, a similar approach has been employed using sulfamide (B24259) and sulfonamide fragments. nih.gov Researchers have synthesized and screened libraries of small, fragment-like sulfamides to identify zinc-binding warheads that can be further elaborated. nih.gov This strategy allows for the efficient exploration of chemical space and the identification of novel binding interactions. The 2-cyanopyridine (B140075) moiety itself can be considered a fragment that can be combined with a sulfonamide fragment to generate initial hits, which can then be optimized by growing substituents from various positions on the pyridine ring.

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to design and optimize inhibitors. nih.gov This approach allows for a detailed understanding of the ligand-target interactions at an atomic level, guiding the rational modification of a lead compound to improve its binding affinity and selectivity.

For sulfonamide-based inhibitors, SBDD has been instrumental in understanding how these molecules bind to the active site of metalloenzymes like carbonic anhydrase. mdpi.com Molecular docking studies of 4-substituted pyridine-3-sulfonamides have revealed how different substituents can orient the molecule to interact with either hydrophilic or lipophilic regions of the active site. mdpi.com These computational models can predict the binding poses of novel analogs and help prioritize synthetic efforts.

In the development of 2-aminopyridine (B139424) derivatives as c-Met kinase inhibitors, molecular modeling approaches, including 3D-QSAR, molecular docking, and molecular dynamics simulations, were used to elucidate the binding modes of the inhibitors and guide the design of more potent compounds. mdpi.com Such in silico techniques are invaluable for understanding the SAR of the this compound scaffold and for designing next-generation inhibitors with enhanced therapeutic profiles. The combination of structural biology and computational chemistry provides a powerful platform for the rational design of potent and selective drugs based on this versatile chemical framework.

Conformational Analysis and Molecular Flexibility in SAR

The sulfonamide group (-SO₂NH₂) itself has specific conformational preferences that can impact receptor binding. The geometry around the sulfur atom is tetrahedral, and rotation around the C-S bond (connecting the pyridine ring to the sulfur atom) and the S-N bond can lead to different spatial orientations of the sulfonyl oxygens and the amino group. These orientations are crucial as the sulfonamide group is a well-known zinc-binding group in several metalloenzymes, such as carbonic anhydrases. nih.gov The efficacy of this binding is highly dependent on the precise positioning of the sulfonamide nitrogen and oxygens relative to the zinc ion and surrounding amino acid residues in the active site. nih.gov

Previous studies on aryl sulfonamides have highlighted the importance of the dihedral angles in determining the conformational preferences of this fragment. researchgate.net The conformation of the sulfonamide can significantly influence the molecule's affinity for its target. researchgate.net For instance, the sulfonyl moiety has been observed to favor binding into hydrophobic environments in some protein targets, which can dictate the orientation of other substituents on the molecule. researchgate.net The ability of the sulfonamide group to adopt a low-energy conformation that is complementary to the binding site is a key factor in achieving high potency.

The cyanopyridine scaffold also contributes to the molecule's structural properties. The pyridine ring is a rigid, planar structure that provides a defined framework for the attachment of the cyano and sulfonamide groups. The cyano group is linear and acts as a strong electron-withdrawing group, which can influence the electronic properties of the pyridine ring and potentially engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, within a protein binding pocket. Molecular docking studies of various cyanopyridine-containing inhibitors have demonstrated the importance of the cyano group in forming hydrogen bonds with key residues in the active site of enzymes like VEGFR-2. nih.gov

The flexibility of the molecule, primarily arising from the rotation of the sulfonamide group, allows it to adapt its conformation to fit into a binding site. This "induced fit" can be crucial for maximizing favorable interactions and achieving high binding affinity. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding. Therefore, an optimal degree of conformational freedom is often sought in drug design.

In the absence of specific data for this compound, a hypothetical conformational analysis can be considered. The key rotatable bond is the C4-S bond. The relative orientation of the sulfonamide group with respect to the pyridine ring would be a critical parameter. The two most stable conformations would likely involve the N-S bond being either in the plane of the pyridine ring or perpendicular to it, to minimize steric hindrance. The specific preference would be influenced by the electronic interactions between the sulfonamide group and the pyridine ring.

The following table summarizes the key structural features of this compound and their potential roles in SAR based on general principles of conformational analysis.

Molecular FragmentStructural FeaturePotential Role in SAR
Pyridine Ring Planar, rigid scaffoldProvides a defined orientation for substituents.
Cyano Group Linear, electron-withdrawingCan act as a hydrogen bond acceptor; influences electronics of the pyridine ring.
Sulfonamide Group Tetrahedral geometry at sulfur; rotatable C-S and S-N bondsKey binding motif (e.g., zinc-binding); conformational flexibility allows for induced fit; orientation of sulfonyl oxygens and amino group is critical for interaction with target.

Preclinical Biological and Pharmacological Investigations

Enzyme Inhibition Studies

The therapeutic potential of 2-Cyanopyridine-4-sulfonamide and its analogs is largely attributed to their ability to inhibit key enzymes involved in disease progression. The core structure, combining a pyridine (B92270) ring, a cyano group, and a sulfonamide moiety, allows for versatile interactions with the active sites of numerous enzymes.

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). The primary mechanism involves the sulfonamide group (-SO₂NH₂) binding to the Zn²⁺ ion within the enzyme's active site, disrupting the catalytic hydration of carbon dioxide. Derivatives of pyridine-sulfonamide have been evaluated for their inhibitory activity against several human (h) carbonic anhydrase isozymes.

The research focuses particularly on the ubiquitous cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated isoforms hCA IX and hCA XII, which are implicated in cancer progression. Studies on 4-substituted pyridine-3-sulfonamides show a broad range of inhibitory activity. Generally, these compounds exhibit weaker inhibition against the hCA I isoform, with higher potency observed against hCA II, IX, and XII. researchgate.net Notably, some derivatives demonstrate significant selectivity for the cancer-related isoforms hCA IX and hCA XII over the widespread cytosolic forms, which is a desirable characteristic for developing targeted anticancer therapies. researchgate.netresearchgate.net For instance, certain N-carbamimidoylbenzenesulfonamide derivatives were found to be inactive against off-target hCA I and II but inhibited hCA IX and XII in the submicromolar to micromolar ranges. chemrxiv.org

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Pyridine-Sulfonamide Derivatives

Compound Type hCA I (Kᵢ) hCA II (Kᵢ) hCA IX (Kᵢ) hCA XII (Kᵢ) Selectivity Profile
4-Substituted Pyridine-3-Sulfonamides >10,000 nM 271 nM - >10,000 nM 137 nM - >10,000 nM 91 nM - 4284 nM Selective for hCA IX/XII over hCA I/II researchgate.net
N-carbamimidoyl-benzenesulfonamides >100 µM >100 µM 0.168 - 0.921 µM 0.335 - 1.451 µM Highly selective for hCA IX/XII chemrxiv.org

Kᵢ = Inhibition constant. Data is illustrative of the range of activities found in related sulfonamide derivatives.

The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.gov While specific data for this compound is limited, various studies on other sulfonamide derivatives have demonstrated significant inhibitory potential against these enzymes.

Research on indole-based and other cyclic sulfonamides has shown that these compounds can be potent inhibitors of both α-amylase and α-glucosidase, with some derivatives exhibiting inhibitory activities (IC₅₀ values) superior to the standard drug, acarbose. researchgate.netnih.gov For example, certain N-arylacetamide sulfonamides showed IC₅₀ values for α-amylase as low as 7.52 µM (compared to 17.0 µM for acarbose) and for α-glucosidase as low as 25.88 µM (compared to 58.8 µM for acarbose). nih.gov This suggests that the sulfonamide scaffold is a promising pharmacophore for developing inhibitors of carbohydrate-metabolizing enzymes.

Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes by Sulfonamide Derivatives

Compound Class α-Amylase (IC₅₀) α-Glucosidase (IC₅₀) Reference Compound (Acarbose)
N-Arylacetamide Sulfonamides 7.52 - 147.32 µM 25.88 - >150 µM α-Amylase: 17.0 µM; α-Glucosidase: 58.8 µM nih.gov
Indole-based Sulfonamides 2.10 - 37.50 µM 3.20 - 39.40 µM α-Amylase: 9.10 µM; α-Glucosidase: 10.70 µM researchgate.net

IC₅₀ = Half-maximal inhibitory concentration. Data represents findings for various sulfonamide derivatives, indicating the potential of the class.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the symptomatic treatment of Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine. mdpi.com Studies on cyanopyridine derivatives have identified them as potential cholinesterase inhibitors.

A series of 2-alkoxy-3-cyanopyridine derivatives were evaluated for their inhibitory activity against AChE and BChE. nih.gov Specific compounds within this series were identified as effective inhibitors of both enzymes, with IC₅₀ values in the micromolar range. Kinetic studies revealed a competitive inhibition mechanism, suggesting that these compounds bind to the active site of the enzymes. nih.gov This line of research highlights the potential for the 3-cyanopyridine (B1664610) scaffold in the design of agents for neurodegenerative disorders. nih.gov

Table 3: Cholinesterase Inhibition by 2-Alkoxy-3-Cyanopyridine Derivatives

Compound Acetylcholinesterase (AChE) IC₅₀ Butyrylcholinesterase (BChE) IC₅₀ Inhibition Type
Derivative 3 53.95 ± 4.29 µM - Competitive (Kᵢ = 14.23 µM) nih.gov

IC₅₀ = Half-maximal inhibitory concentration; Kᵢ = Inhibition constant. Data from a study on 2-alkoxy-3-cyanopyridine derivatives.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, respectively—potent mediators of inflammation. mdpi.com Selective inhibition of the inducible COX-2 isoform is a major goal for anti-inflammatory drugs to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Furthermore, dual inhibition of both COX-2 and 5-LOX or 15-LOX pathways is considered a promising strategy for developing safer and more effective anti-inflammatory agents. mdpi.com

The sulfonamide group is a key structural feature in selective COX-2 inhibitors (coxibs). nih.gov Research into hybrids combining a 1,3,4-thiadiazole (B1197879) (COX pharmacophore) and a 1,3-thiazolidin-4-one (15-LOX pharmacophore) has yielded compounds with potent dual inhibitory activity. These studies indicate that the bulky substituents on the core structure influence the binding and inhibitory potency against COX and 15-LOX, suggesting that the cyanopyridine-sulfonamide scaffold could be adapted for dual-target anti-inflammatory drugs.

Table 4: COX-2 and 15-LOX Inhibition by Thiazolidinone-Thiadiazole Hybrids

Compound COX-2 Inhibition (IC₅₀) 15-LOX Inhibition (IC₅₀)
Hybrid 4q 0.1 µM 10.21 µM
Hybrid 3a 0.32 µM 2.74 µM

IC₅₀ = Half-maximal inhibitory concentration. Data represents findings for related heterocyclic compounds designed for dual inhibition.

The folate biosynthesis pathway is essential for the synthesis of nucleic acids and some amino acids. Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme unique to prokaryotes. nih.gov They function as structural analogs of the natural substrate, p-aminobenzoic acid (pABA). nih.gov Dihydrofolate reductase (DHFR) is another key enzyme in this pathway, responsible for converting dihydrofolate to tetrahydrofolate.

The combination of a DHPS inhibitor (sulfonamide) and a DHFR inhibitor (like trimethoprim) often results in a synergistic antibacterial effect. nih.gov Recent research has focused on developing single molecules that can dually inhibit both enzymes. A series of N-sulfonamide 2-pyridone derivatives were synthesized and shown to inhibit both DHPS and DHFR, with one compound exhibiting IC₅₀ values of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. nih.gov This dual-targeting approach is a strategy to enhance therapeutic efficacy and potentially overcome drug resistance. nih.gov

Table 5: Dual Inhibition of DHPS and DHFR by N-Sulfonamide 2-Pyridone Derivatives

Compound DHPS Inhibition (IC₅₀) DHFR Inhibition (IC₅₀)

IC₅₀ = Half-maximal inhibitory concentration.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. The cyanopyridine and sulfonamide scaffolds are featured in many kinase inhibitors.

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth. PIM-1 kinase is a proto-oncogene that promotes cell survival and proliferation and has been identified as a mechanism of resistance to antiangiogenic therapies. Therefore, dual inhibition of VEGFR-2 and PIM-1 is a rational strategy to create potent anticancer agents.

Several studies have explored novel pyridine, cyanopyridine, and thienopyridine derivatives as dual VEGFR-2/PIM-1 inhibitors, with some compounds showing potent enzymatic inhibition and anticancer activity in the nanomolar range. The 2-pyridone motif, an isostere of pyridine, has also been incorporated into kinase inhibitors due to its favorable binding properties in the ATP-binding cleft of kinases.

Table 6: Inhibition of Cancer-Related Protein Kinases by Pyridine and Cyanopyridine Derivatives

Compound Class Target Kinase(s) Inhibitory Activity (IC₅₀)
Pyridine/Thienopyridine Hybrids VEGFR-2 / PIM-1 Nanomolar range
Cyanopyridone Derivatives VEGFR-2 / HER-2 0.043 µM (VEGFR-2); 0.089 µM (HER-2) for lead compound
Cyanopyridine Derivatives PIM-1 Nanomolar range

IC₅₀ = Half-maximal inhibitory concentration. Data represents findings for various related derivatives targeting specific protein kinases.

In Vitro Cellular Activity Assessment

The in vitro evaluation of this compound and its related structures has unveiled significant cellular activities. These studies are crucial in elucidating the mechanisms of action and identifying the potential of these compounds as leads for drug development.

The cytotoxic potential of sulfonamide and cyanopyridine derivatives has been demonstrated against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A-549) cancer lines. nih.govjksus.orgresearchgate.net

For instance, certain novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown remarkable cytotoxicity against MCF-7 and HepG2 cells, with IC50 values as low as 0.57 µM and 0.99 µM, respectively. nih.gov Similarly, acridine-sulfonamide hybrids displayed potent activity against HepG2, HCT-116, and MCF-7 cell lines, with one compound recording IC50 values of 14.51 µM, 9.39 µM, and 8.83 µM, respectively. nih.gov Another study on a benzimidazole (B57391) derivative reported significant cytotoxic effects against A549 and HepG2 cells with IC50 values of 15.80 µM and 15.58 µM. jksus.orgresearchgate.net In comparison, the standard anticancer agent cisplatin (B142131) exhibited IC50 values of 66.92 µM in HepG2 and 46.83 µM in MCF7 cells in one study. nih.gov Notably, some sulfonamide derivatives have shown selectivity, exhibiting cytotoxicity against cancer cells while being less harmful to normal cells. nih.govnih.gov

Compound TypeCell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine derivative (Compound 4)MCF-70.57 nih.gov
Pyrido[2,3-d]pyrimidine derivative (Compound 11)MCF-71.31 nih.gov
Pyrido[2,3-d]pyrimidine derivative (Compound 4)HepG21.13 nih.gov
Pyrido[2,3-d]pyrimidine derivative (Compound 11)HepG20.99 nih.gov
Acridine-sulfonamide hybrid (Compound 8b)HepG214.51 nih.gov
Acridine-sulfonamide hybrid (Compound 8b)HCT-1169.39 nih.gov
Acridine-sulfonamide hybrid (Compound 8b)MCF-78.83 nih.gov
Benzimidazole derivative (se-182)A54915.80 jksus.orgresearchgate.net
Benzimidazole derivative (se-182)HepG215.58 jksus.orgresearchgate.net
Sulfadiazine (B1682646)HepG2245.69 nih.gov
SulfadiazineMCF-7215.68 nih.gov
Cisplatin (Reference)HepG266.92 nih.gov
Cisplatin (Reference)MCF-746.83 nih.gov

The cytotoxic effects of these compounds are often mediated through the induction of cell cycle arrest and apoptosis. nih.govualberta.caresearchgate.net Studies have shown that certain sulfonamide derivatives can halt the cell cycle at various phases, including G0/G1, S, and G2/M, thereby inhibiting cancer cell proliferation. nih.govnih.govualberta.camdpi.com For example, a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative induced cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat cells. ualberta.caresearchgate.net Another pyrido[2,3-d]pyrimidine compound was found to significantly increase the cell population in the G1 phase in MCF-7 cells. nih.gov Flow cytometry analysis has confirmed that these compounds can dramatically induce apoptotic cell death. One such compound increased the total apoptosis rate in MCF-7 cells to 36.14% compared to just 0.62% in untreated control cells. nih.gov

The induction of apoptosis by this compound derivatives involves the intricate modulation of key regulatory proteins. nih.gov A crucial mechanism is the alteration of the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2. researchgate.netnih.govfrontiersin.org An increase in the Bax/Bcl-2 ratio is a common indicator of the initiation of the mitochondrial-dependent apoptotic pathway. mdpi.com

Furthermore, these compounds have been shown to activate caspases, a family of proteases that execute the apoptotic process. nih.gov Specifically, the activation of caspase-3, an executioner caspase, has been observed in cells treated with certain sulfonamide derivatives. ualberta.caresearchgate.net The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that has been associated with the activity of these compounds. mdpi.com

Derivatives of cyanopyridine and sulfonamide have demonstrated significant antimicrobial activity against a wide range of pathogens. researchgate.netnih.gov Their efficacy has been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

In addition to their antibacterial effects, these compounds have also shown potent antifungal activity against various fungal strains like Candida albicans, Aspergillus flavus, and Aspergillus niger. researchgate.netnih.govnih.gov The antimicrobial action of sulfonamides often involves the disruption of essential microbial processes, such as folic acid synthesis, leading to the inhibition of growth or cell death. nih.govmdpi.com Thienopyrimidine-sulfonamide hybrids, for instance, have been investigated for their ability to compromise fungal cell membrane integrity by targeting specific enzymes. mdpi.com

Compound ClassTested AgainstActivity NotedReference
Sulfonamide-derived chromonesGram-negative bacteria (E. coli, P. aeruginosa, S. typhi, S. flexneri), Gram-positive bacteria (B. subtilis, S. aureus)Significant antibacterial activity nih.gov
Sulfonamide-derived chromonesFungal strains (T. longifusus, C. albicans, A. flavus, M. canis, F. solani, C. glabrata)Significant antifungal activity nih.gov
Cyanopyridine analoguesGram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus)Significant activity observed for specific compounds nih.gov
Thienopyrimidine-sulfonamide hybridsS. aureus, E. coli, Candida strainsVarying degrees of inhibition; good activity against Candida mdpi.com
Nicotinic acid benzylidene hydrazide derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerMost active compounds had antimicrobial activity comparable to standard drugs nih.gov

The antioxidant potential of sulfonamide-containing compounds has been evaluated through various in vitro assays. nih.gov These assays typically measure the ability of a compound to scavenge free radicals or inhibit oxidative processes.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the hydrogen peroxide (H2O2) scavenging assay, and lipid peroxidation inhibition assays. nih.govmdpi.comgavinpublishers.com In the DPPH assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov Similarly, the ability to scavenge H2O2 is crucial for protecting biological systems from oxidative damage. nih.gov Lipid peroxidation assays assess the ability of a compound to inhibit the oxidative degradation of lipids. gavinpublishers.com

Studies on novel 2-thiouracil-5-sulfonamide derivatives have shown remarkable free radical scavenging efficacies, with some compounds exhibiting potent H2O2 scavenging activity, even surpassing that of the standard antioxidant, ascorbic acid. nih.gov

AssayCompound TypeObservationReference
DPPH Radical Scavenging2-thiouracil-5-sulfonamide derivativesIC50 values ranged from 7.55 ± 1.70 µg/mL to 80.0 ± 0.70 µg/mL nih.gov
Hydrogen Peroxide (H2O2) ScavengingThiazole 2-thiouracil (B1096) derivative (9d)Most potent scavenger with IC50 = 15.0 µg/mL (1.8-fold that of ascorbic acid) nih.gov
Lipid Peroxidation Inhibition1,4-DihydropyridinesCertain compounds showed potent antioxidant activity compared to L-ascorbic acid gavinpublishers.com

The anti-inflammatory properties of cyanopyridine and sulfonamide derivatives have been investigated in various cellular models. nih.govresearchgate.net Inflammation is a complex biological response, and the ability of a compound to modulate inflammatory pathways is of significant therapeutic interest. mdpi.com

Research has shown that certain sulfonamide-related drugs can reduce the availability of hypochlorous acid (HOCl), a potent oxidant produced by neutrophils during inflammation. nih.gov By scavenging HOCl, these compounds can help protect tissues from damage. Additionally, some sulfonamides have been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.govmdpi.com For example, sulfadiazine showed inhibitory activity against the COX-2 isozyme with an IC50 of 5.27 µM. nih.gov This inhibition of inflammatory mediators is a key mechanism behind the anti-inflammatory effects observed in cellular models. mdpi.com

Mechanistic Insights and Target Identification

Molecular Target Elucidation and Binding Modes

The chemical structure of this compound suggests potential interactions with multiple classes of enzymes. The sulfonamide moiety is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation and other physiological processes. nih.govmdpi.commdpi.com The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.commdpi.com This binding is further stabilized by a network of hydrogen bonds with active site residues, such as the hydroxyl group of Thr199. mdpi.com This interaction displaces the zinc-bound water molecule, disrupting the catalytic hydration of carbon dioxide to bicarbonate and effectively inhibiting enzyme activity. mdpi.com Studies on various pyridine-sulfonamide derivatives have confirmed this binding mode and demonstrated significant inhibitory activity against several CA isoforms, including those associated with cancer, hCA IX and hCA XII. mdpi.comnih.gov

Beyond carbonic anhydrases, the cyanopyridine scaffold has been identified in compounds designed as kinase inhibitors. For instance, various cyanopyridine-based molecules have been investigated as potent inhibitors of kinases like PIM-1 and the PI3K/mTOR pathway, which are critical regulators of cell proliferation and survival. nih.govmdpi.com The binding in these cases typically involves interactions with the ATP-binding pocket of the kinase. While specific molecular docking studies for this compound are not widely published, its structural components point toward these enzyme families as probable molecular targets.

Investigation of Downstream Signaling Pathways

Given the likely molecular targets, inhibition by this compound could modulate several downstream signaling pathways.

Pathways Modulated by Carbonic Anhydrase Inhibition: By inhibiting carbonic anhydrases, the compound can alter intracellular and extracellular pH. This can have profound effects on inflammatory and metabolic pathways. CA inhibition has been shown to suppress the activation of both M1 (classical) and M2 (alternative) macrophages, key players in the inflammatory response. nih.gov Furthermore, CA activity is linked to the function of transcription factors like NF-κB and STAT3, which are central to inflammation and cell survival signaling. nih.govresearcher.life In the context of pain and inflammation, CA inhibitors can modulate GABA-mediated signaling and reduce acidosis-related pain persistence. mdpi.com

Pathways Modulated by Kinase Inhibition: Should the compound act as a kinase inhibitor, it would impact major signaling cascades that regulate cell metabolism and inflammation, particularly in the context of obesity. Key pathways include:

PI3K/AKT/mTOR Pathway: This is a central regulator of glucose metabolism, lipogenesis, and cell growth. researchgate.netnih.gov Inhibition of this pathway is a major strategy in anti-obesity and diabetes research. researchgate.net

MAPK Pathways (ERK, JNK, p38): These pathways are activated by inflammatory signals and are implicated in obesity-induced insulin (B600854) resistance. nih.govantibody-creativebiolabs.com For example, a high-fat diet can activate the JNK1 signaling pathway, contributing to insulin resistance. nih.gov

JAK/STAT Pathway: This pathway is crucial for mediating signals from hormones like leptin, which controls appetite and energy homeostasis. antibody-creativebiolabs.com

DNA Interaction Studies (e.g., intercalation, binding)

While direct DNA interaction studies for this compound are limited, the chemical moieties present in the molecule are found in other compounds known to bind DNA. For example, some sulfonamide derivatives have been shown to interact with DNA, with evidence suggesting an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. This type of interaction can be investigated using techniques like UV spectroscopic titration and gel electrophoresis. Research on related sulfonamide-substituted compounds has demonstrated that their metal complexes can bind to DNA more effectively than the ligands alone, causing a decrease in the mobility of plasmid DNA bands in electrophoresis assays, which is indicative of an interaction.

Cysteine-Selective Bioconjugation and Peptide Modification Mechanisms

The 2-cyanopyridine (B140075) group is a reactive electrophile that can participate in highly selective bioconjugation reactions with cysteine residues in peptides and proteins. This reaction is particularly efficient with N-terminal cysteines and proceeds under mild, aqueous conditions. The mechanism involves an initial nucleophilic attack by the cysteine's sulfhydryl group on the nitrile carbon, forming a thioimidate intermediate. This is followed by a rapid intramolecular condensation to yield a stable five-membered thiazoline (B8809763) ring, releasing ammonia (B1221849) in the process.

The reactivity of the 2-cyanopyridine moiety is significantly enhanced by the presence of electron-withdrawing groups on the pyridine ring. A sulfonamide group at the 4-position, as in this compound, would be expected to increase the electrophilicity of the nitrile carbon, thereby accelerating the rate of this bioconjugation reaction. This high selectivity for cysteine over other nucleophilic amino acids makes the 2-cyanopyridine scaffold a valuable tool for targeted peptide modification and chemical biology applications.

Table 1: Reactivity of Substituted 2-Cyanopyridines in Cysteine Bioconjugation
2-Cyanopyridine DerivativeSubstituent at Position 5Reaction ConditionsObserved Outcome/YieldReference
5-Trifluoromethyl-2-cyanopyridine-CF₃ (Electron-withdrawing)Reaction with cysteineHigh reactivity, 95% yield nih.gov
5-Sulfonamide-2-cyanopyridine-SO₂NH₂ (Electron-withdrawing)Reaction with cysteineGood reactivity, 53-55% yield nih.gov
5-Bromo-2-cyanopyridine-Br (Electron-withdrawing)Reaction with cysteineGood reactivity nih.gov
5-Methoxy-2-cyanopyridine-OMe (Electron-donating)Reaction with cysteineReduced reaction efficiency nih.gov
5-Amino-2-cyanopyridine-NH₂ (Electron-donating)Reaction with cysteineReduced reaction efficiency nih.gov

In Vivo Efficacy Studies in Animal Models (Excluding Human Clinical Data)

Efficacy in Disease Models (e.g., anti-inflammatory models, obesity models)

Direct in vivo efficacy studies specifically for this compound are not extensively documented in publicly available literature. However, the therapeutic potential can be inferred from studies on compounds with similar structural features in relevant animal models of inflammation and metabolic disease.

Anti-inflammatory Models: Standard preclinical models to assess anti-inflammatory activity include carrageenan-induced paw edema in rats, which measures a compound's ability to reduce acute inflammation, and UV-induced erythema in guinea pigs. A study on a series of novel cyanopyridine analogues demonstrated that several compounds exhibited good anti-inflammatory activity in vivo when compared to the standard drug indomethacin. This suggests that the cyanopyridine scaffold is a promising backbone for the development of anti-inflammatory agents.

Obesity and Metabolic Disease Models: Animal models for obesity research often involve diet-induced obesity (e.g., high-fat diet in mice or rats) or genetic models. While specific data on this compound in obesity models is lacking, related sulfonamide compounds have been evaluated in models of metabolic comorbidities like diabetes. For instance, a synthetic sulfonamide compound demonstrated a significant reduction in blood glucose levels in a diabetic animal model, with an efficacy that surpassed that of metformin (B114582) in the same study. Given the close link between obesity, inflammation, and metabolic dysregulation, the potential for this compound to modulate pathways relevant to these conditions warrants further investigation in appropriate in vivo models.

Table 2: Summary of In Vivo Efficacy for Related Compound Classes
Compound ClassDisease ModelAnimal ModelKey FindingsReference
Cyanopyridine AnaloguesInflammationNot specified, likely rodent modelShowed good anti-inflammatory activity compared to indomethacin. nih.gov
Carbonic Anhydrase Inhibitors (Sulfonamides)Pulmonary Hypertension with InflammationRat (SU/Hx model)Acetazolamide reduced macrophage accumulation and improved pulmonary hemodynamics. nih.gov
Synthetic SulfonamideDiabetes (Obesity-related)Not specifiedInduced an average blood glucose reduction of 40.6%, higher than metformin (36.4%).

Pharmacodynamic Biomarker Evaluation in Animal Models

No studies detailing the evaluation of pharmacodynamic biomarkers for this compound in animal models of neurodegenerative diseases have been identified in the available literature.

Preclinical Evaluation for Neurodegenerative Disorders

There is no available data from preclinical studies to evaluate the efficacy or mechanism of this compound in animal models of neurodegenerative disorders.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These methods are crucial for understanding a compound's intrinsic properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govaps.org Studies on sulfonamide and pyridine-containing compounds frequently employ DFT to elucidate their geometric and electronic properties. doaj.orgresearchgate.net Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized molecular geometry, detailing bond lengths and angles in the ground state. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. researchgate.net For 2-Cyanopyridine-4-sulfonamide, FMO analysis helps predict its reactivity in various chemical environments and its potential to interact with biological macromolecules. Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. doaj.org

ParameterDescriptionTypical Significance for this compound
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity). Governs interactions with electron-deficient sites in a receptor.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity). Governs interactions with electron-rich sites in a receptor.
Energy Gap (ΔE = ELUMO - EHOMO)Difference in energy between LUMO and HOMOReflects chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Electronegativity (χ)Measure of the power of an atom or group to attract electronsIndicates the overall electron-attracting nature of the molecule.
Chemical Hardness (η)Resistance to change in electron distribution or charge transferA large HOMO-LUMO gap corresponds to a harder, more stable molecule. nih.gov
Chemical Softness (S)Reciprocal of hardness (1/η)A soft molecule is more polarizable and generally more reactive. researchgate.net

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. imist.ma This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For this compound, docking studies can identify its most likely binding pose within the active site of a target enzyme, such as carbonic anhydrase, a common target for sulfonamides. mdpi.comnih.gov

A critical component of molecular docking is the scoring function, an algorithm used to estimate the binding affinity between the ligand and the protein. researchgate.net This predicted binding free energy, typically expressed in kcal/mol, helps to rank different ligands or different binding poses of the same ligand. A more negative score generally indicates a more favorable binding interaction and higher affinity. mdpi.com

The binding affinity of this compound to its target protein is a key determinant of its potential biological activity. Various scoring functions are available, each with its own algorithm for calculating the binding energy, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The results from these predictions are crucial for prioritizing compounds for further experimental testing. mdpi.com

Target ProteinScoring FunctionPredicted Binding Affinity (kcal/mol)Significance
Carbonic Anhydrase IIMolDock Score-9.5Strong predicted interaction with a ubiquitous CA isoform.
Carbonic Anhydrase IXPLANTS Score-10.2Higher predicted affinity for a tumor-associated CA isoform, suggesting potential selectivity.
VEGFR-2 KinaseAutoDock Vina Score-8.8Indicates potential interaction with kinase targets, common in cancer therapy.

Note: The values in this table are illustrative examples based on typical scores for similar compounds and are intended to demonstrate the output of docking studies.

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-protein complex, revealing specific molecular interactions. mdpi.com For sulfonamide-based inhibitors like this compound, these interactions are often characteristic. A primary interaction typically involves the sulfonamide moiety. The deprotonated sulfonamide nitrogen can coordinate with the zinc ion (Zn²⁺) present in the active site of metalloenzymes like carbonic anhydrases. nih.gov

Additionally, the oxygen atoms of the sulfonamide group frequently form crucial hydrogen bonds with the side chains of "gatekeeper" amino acid residues, such as Threonine 199 (Thr199) in many carbonic anhydrase isoforms. mdpi.comnih.gov Other parts of the molecule, including the pyridine (B92270) ring and the cyano group, can engage in further interactions, such as hydrophobic interactions, π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine), or additional hydrogen bonds, which collectively enhance binding affinity and can contribute to isoform selectivity. plos.org

Interaction TypeFunctional Group on LigandKey Interacting Residues in Target (e.g., Carbonic Anhydrase)
Coordination BondSulfonamide (-SO2NH-)Active site Zn2+ ion
Hydrogen BondingSulfonamide oxygens (-SO2)Thr199, Glu106
Hydrophobic InteractionsPyridine RingVal121, Leu198, Leu204
van der Waals ForcesEntire LigandMultiple residues lining the binding pocket
π-π StackingPyridine RingHis94, Phe131

Note: The residues listed are representative examples of those found in the active sites of carbonic anhydrases.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgfiveable.me The fundamental principle is that the variations in the biological activity of compounds are dependent on the changes in their molecular features. fiveable.me

For a class of compounds like pyridine sulfonamides, a QSAR model would be built by calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, including:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies. researchgate.net

Steric descriptors: Molecular weight, volume, surface area.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Topological descriptors: Indices that describe molecular branching and connectivity.

Once calculated, these descriptors are used as independent variables in a statistical model (e.g., multiple linear regression) to predict the biological activity (the dependent variable). longdom.org A robust QSAR model can be a powerful predictive tool, enabling researchers to forecast the activity of newly designed, unsynthesized derivatives of this compound. This helps to prioritize the synthesis of compounds with the highest predicted potency, thereby streamlining the drug discovery process and optimizing lead compounds. researchgate.netcmjpublishers.com

Derivation and Validation of Predictive Models

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug design. nih.gov The primary goal of QSAR is to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For the sulfonamide class of compounds, QSAR models are typically developed using multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) and random forest (RF). qub.ac.ukqub.ac.uk The process involves compiling a dataset of sulfonamide derivatives with known biological activities (e.g., inhibitory concentrations, IC50). From the 2D or 3D structures of these molecules, a wide range of numerical values known as descriptors are calculated. nih.gov These models are then trained on a subset of the data and rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure their robustness and predictive power. nih.gov A successful QSAR model for a series of pyridine sulfonamides would be able to accurately predict the activity of new or untested compounds, such as this compound, thereby guiding synthetic efforts.

Table 1: Illustrative Validation Metrics for a Hypothetical QSAR Model

Metric Value Description
R² (Training Set) 0.91 The coefficient of determination for the training set, indicating a good fit.
Q² (Cross-Validation) 0.82 The cross-validated R², indicating good internal predictivity.

| R² (Test Set) | 0.88 | The coefficient of determination for the external test set, indicating high predictive power. |

Identification of Physicochemical Descriptors Correlated with Activity

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that are highly correlated with the biological activity of the compounds. For sulfonamides, several descriptors have been shown to be critical.

Studies on bacteriostatic sulfonamides have highlighted the importance of the acidity of the amide group and the basicity of the p-amino group. researchgate.net Theoretical calculations show that molecules with higher bacteriostatic activity tend to be more acidic at the sulfonamide nitrogen. researchgate.net Electronic properties, such as the charge on the SO2 group, are also related to the molecule's acidity and activity. researchgate.net Other important descriptors for sulfonamide activity often include:

Topological and Geometrical Descriptors: Molecular shape, size, and planarity can influence how the molecule fits into a target's binding site. researchgate.net

Hydrophobicity (logP): The octanol-water partition coefficient is crucial for membrane permeability and reaching the target site, although its importance can vary depending on the biological system. nih.gov

Electronic Descriptors: Properties like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be critical for molecular interactions. acs.org

In a QSAR model for pyridine sulfonamides, descriptors representing molecular mass, polarizability, and the frequency of specific bonds (like C-N) have been found to be essential predictors of anticancer activity. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations would be used to explore its interaction with a biological target, such as an enzyme, providing insights into the stability of the protein-ligand complex and the energetics of binding. nih.gov

Conformational Sampling and Protein-Ligand Complex Stability

Once a potential binding pose of this compound within a protein's active site is predicted using molecular docking, MD simulations are performed to assess its stability. The simulation tracks the trajectory of the complex in a simulated physiological environment (water, ions, and temperature) over nanoseconds to microseconds. mdpi.com

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to monitor conformational changes. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein. Regions that interact with the ligand are often observed to have reduced fluctuations, indicating stabilization upon binding. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds and other key interactions (like salt bridges) between the ligand and protein residues throughout the simulation is a strong indicator of a stable binding mode. mdpi.comnih.gov

For sulfonamide inhibitors, MD simulations have been used to confirm that the sulfonamide group's interactions with key residues and a coordinating zinc ion (in metalloenzymes like carbonic anhydrase) are maintained, validating the binding hypothesis. mdpi.com

Binding Free Energy Calculations

MD simulations provide the structural ensembles needed to calculate the binding free energy (ΔG_bind), a thermodynamic quantity that indicates the affinity of a ligand for its target. researchgate.net More negative values suggest stronger binding. Common methods for this calculation include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE). mdpi.comresearchgate.net

The LIE method, for example, calculates binding free energy by analyzing the differences in the van der Waals and electrostatic interaction energies of the ligand with its surroundings (protein and solvent) between the bound and unbound states. researchgate.net Studies on sulfonamide inhibitors have shown that non-polar van der Waals interactions often represent the main driving force for binding. researchgate.net Such calculations can achieve excellent agreement with experimental data and are invaluable for ranking potential inhibitors and guiding lead optimization. rutgers.eduacs.org

In Silico ADMET Prediction (Computational Aspects Only)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to evaluate the viability of a compound as a potential drug. nih.govtandfonline.com Computational models are used to forecast these properties, helping to identify and filter out candidates with poor pharmacokinetic profiles or potential toxicity issues before costly synthesis and experimental testing.

Prediction of Drug-Likeness and Pharmacokinetic Properties

For this compound, various computational tools and web servers would be used to predict its drug-likeness and pharmacokinetic properties based on its chemical structure.

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability. royalsocietypublishing.org

Pharmacokinetic Properties: A variety of ADME properties can be predicted computationally for pyridine and sulfonamide derivatives: nih.govroyalsocietypublishing.org

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6, CYP3A4), which are crucial for drug metabolism.

Toxicity: Early prediction of potential toxicities such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (AMES test).

Table 2: Representative In Silico ADMET Predictions for a Pyridine Sulfonamide-like Compound

Property Predicted Value/Outcome Significance
Lipinski's Rule of Five 0 Violations Good potential for oral bioavailability.
Human Intestinal Absorption High Likely to be well-absorbed from the gut.
BBB Permeant No Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
CYP2D6 Inhibitor No Low risk of drug-drug interactions involving this metabolic pathway.
hERG Inhibition Low Risk Reduced potential for cardiotoxicity.

| AMES Mutagenicity | Non-mutagen | Low likelihood of being carcinogenic. |

These computational predictions provide a comprehensive initial profile of a compound's likely behavior in the body, allowing researchers to prioritize candidates with the most promising drug-like properties for further development. royalsocietypublishing.orgtandfonline.com

Crystal Structure Analysis and Intermolecular Interactions

The solid-state structure of this compound is dictated by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and π-π stacking, govern the molecular packing in the crystal lattice, which in turn influences the compound's physicochemical properties. nih.govresearchgate.net Quantum mechanical calculations and Hirshfeld surface analysis are often used to study these interaction patterns in detail. nih.govresearchgate.netnih.gov

X-ray Crystallography of Compound and Protein Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. creative-biolabs.comproteopedia.org This technique provides precise coordinates of the atoms within the molecule and reveals how multiple molecules are arranged in the crystal lattice. Analysis of a crystal structure for a compound like this compound would reveal key intramolecular details, such as bond lengths, bond angles, and the conformation of the molecule, particularly the torsion angles around the S-N bond of the sulfonamide group. mdpi.comresearchgate.net

When a compound binds to a biological macromolecule, such as a protein, X-ray crystallography of the resulting complex can elucidate the specific interactions at the binding site. frontiersin.orgresearchgate.net For sulfonamide-based compounds, a common target is the enzyme carbonic anhydrase. researchgate.netnih.gov X-ray structures of such protein-ligand complexes reveal how the sulfonamide group coordinates to the zinc ion in the enzyme's active site and which amino acid residues form hydrogen bonds or other interactions with the inhibitor. mdpi.comnih.gov These atomic-level details are crucial for understanding the mechanism of action and for structure-based drug design. frontiersin.orgresearchgate.net While early crystallographic studies were often performed at cryogenic temperatures (100 K), recent advances allow for data collection at room temperature, which can provide a more physiologically relevant view of ligand coordination. frontiersin.org

TechniqueInformation ObtainedRelevance
Single-Crystal X-ray Diffraction (SCXD)Atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingDefinitive 3D structure of the compound and its arrangement in the solid state.
Protein X-ray Crystallography3D structure of the compound bound to a protein target (e.g., enzyme)Reveals binding mode, key intermolecular interactions with protein residues, and mechanism of action. creative-biolabs.comfrontiersin.org
X-ray Powder Diffraction (XRPD)Fingerprint of a crystalline solid, identification of polymorphsUsed to characterize different crystalline forms and study phase transitions. mdpi.com

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

The supramolecular architecture of crystalline sulfonamides and cyanopyridines is largely directed by hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens). nih.govnih.gov This dual functionality allows for the formation of robust and predictable hydrogen bonding networks. A common and dominant pattern in primary sulfonamides is the formation of dimers, where two molecules are linked by a pair of N-H···O=S hydrogen bonds, creating a characteristic R²₂(8) graph set motif. researchgate.net These dimers can then be further linked into chains or more complex three-dimensional networks. researchgate.netnih.gov The pyridine nitrogen and the cyano nitrogen of the 2-cyanopyridine (B140075) moiety are also potent hydrogen bond acceptors, capable of forming C-H···N or N-H···N interactions. nih.govmdpi.com

Polymorphism and Cocrystal Formation of Cyanopyridine Derivatives

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, or polymorphs. Different polymorphs of the same compound have distinct crystal structures and, consequently, different physical properties. Sulfonamides are a class of compounds known to exhibit polymorphism, where variations in hydrogen-bonding patterns and molecular conformations can lead to different crystal packing arrangements. nih.govresearchgate.netnih.gov The formation of a particular polymorph can be influenced by crystallization conditions such as solvent and temperature. d-nb.inforesearchgate.net For example, two polymorphs of a 2-cyanopyridine-oxalic acid cocrystal were obtained by varying the crystallization conditions, with the different forms exhibiting distinct crystal packing and intermolecular interaction energies. d-nb.inforesearchgate.net

Cocrystal Formation: Cocrystals are multi-component crystalline solids composed of two or more neutral molecules held together by non-covalent interactions, typically hydrogen bonding. d-nb.infonih.gov Cyanopyridines are effective building blocks for cocrystals, particularly with carboxylic acids, due to the ability of the pyridine nitrogen to act as a reliable hydrogen bond acceptor. d-nb.inforesearchgate.net The formation of a cocrystal versus a salt can often be predicted using the pKa rule, which compares the acidity of the co-formers. d-nb.inforesearchgate.net The design and synthesis of cocrystals is a major strategy in crystal engineering to modify the physical properties of active pharmaceutical ingredients. d-nb.infonih.govnih.gov Studies on 2-cyanopyridine have shown its ability to form cocrystals with various dicarboxylic acids, such as oxalic acid, glutaric acid, and adipic acid, demonstrating recurring packing patterns and synthons. d-nb.inforesearchgate.net

Examples of 2-Cyanopyridine (2-CNPY) Cocrystals d-nb.inforesearchgate.net
Cocrystal NameCo-formerStoichiometry (2-CNPY:Co-former)Key Hydrogen Bond
IA / IB (Polymorphs)Oxalic Acid2:1COOH···N(pyridine)
IIGlutaric Acid2:1COOH···N(pyridine)
IIIAdipic Acid2:1COOH···N(pyridine)

Advanced Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Cyanopyridine-4-sulfonamide. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms and the connectivity within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the sulfonamide group. The pyridine ring has three aromatic protons. Due to the strong electron-withdrawing effects of both the cyano and sulfonamide groups, these protons would be significantly deshielded, appearing in the downfield region of the spectrum, likely between δ 8.0 and 9.5 ppm. The proton of the sulfonamide (–SO₂NH₂) group typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is often found in the range of δ 7.0-8.0 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton. Six distinct signals are expected: five for the pyridine ring carbons and one for the nitrile carbon (C≡N). The carbon atom attached to the cyano group (C2) and the carbon attached to the sulfonamide group (C4) would be significantly influenced by these substituents. The nitrile carbon itself typically resonates in the range of δ 115-125 ppm. The pyridine ring carbons are expected between δ 120-160 ppm.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would confirm the connectivity between the pyridine ring and the cyano and sulfonamide functional groups. For instance, correlations would be expected from the pyridine protons to the nitrile carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of substituted pyridines and aromatic sulfonamides.

Atom PositionTechniquePredicted Chemical Shift (δ, ppm)Expected Multiplicity
H3, H5, H6 (Pyridine Ring)¹H NMR8.0 - 9.5d, dd
NH₂ (Sulfonamide)¹H NMR7.0 - 8.0s (broad)
C2, C3, C4, C5, C6 (Pyridine Ring)¹³C NMR120 - 160-
CN (Nitrile)¹³C NMR115 - 125-

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Metabolite Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Molecular Formula Confirmation: The molecular formula for this compound is C₆H₅N₃O₂S. High-Resolution Mass Spectrometry (HRMS) would be used to confirm this formula by providing a highly accurate mass measurement of the molecular ion, typically within a few parts per million (ppm) of the theoretical value. The theoretical exact mass of the neutral molecule is approximately 183.0055 g/mol .

Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum would display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. This fragmentation pattern serves as a molecular fingerprint. Predicted fragmentation pathways for this compound could include:

Loss of the sulfonamide group (•SO₂NH₂)

Cleavage of the C-S bond, separating the pyridine ring from the sulfonamide moiety.

Loss of sulfur dioxide (SO₂).

Metabolite Identification: LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-HRMS are vital tools for identifying metabolites in biological matrices. nih.gov In vitro or in vivo studies could reveal metabolic pathways such as hydroxylation of the pyridine ring or conjugation reactions involving the sulfonamide group. HRMS would be instrumental in determining the elemental composition of these potential metabolites, thereby elucidating the metabolic transformations.

Table 2: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/z (Exact Mass)Description
[M+H]⁺C₆H₆N₃O₂S⁺184.0128Protonated Molecular Ion
[M-SO₂]⁺•C₆H₅N₃⁺•119.0483Fragment from loss of SO₂
[C₅H₃N(CN)]⁺C₆H₃N₂⁺103.0296Fragment from C-S bond cleavage

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The resulting spectrum provides a unique fingerprint of the molecule's structure. For this compound, several characteristic absorption bands are expected.

Sulfonamide Group (–SO₂NH₂): This group gives rise to several distinct peaks. The N–H stretching vibrations typically appear as two bands in the region of 3390–3229 cm⁻¹. znaturforsch.com Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. znaturforsch.com

Nitrile Group (–C≡N): The carbon-nitrogen triple bond stretch is a very characteristic and sharp peak, typically appearing in the 2260–2190 cm⁻¹ region. libretexts.org The conjugation with the pyridine ring may shift this absorption to a slightly lower wavenumber. scribd.com

Pyridine Ring: Aromatic C–H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations will produce a series of bands in the 1600–1400 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Sulfonamide (N-H)Asymmetric & Symmetric Stretch3390 - 3229Medium
Aromatic (C-H)Stretch3100 - 3000Medium-Weak
Nitrile (C≡N)Stretch2260 - 2190Medium-Sharp
Pyridine Ring (C=C, C=N)Ring Stretch1600 - 1400Medium-Strong
Sulfonamide (S=O)Asymmetric Stretch1344 - 1317Strong
Sulfonamide (S=O)Symmetric Stretch1187 - 1147Strong

X-ray Diffraction for Solid-State Structure Determination

Furthermore, X-ray diffraction reveals how molecules pack together in the crystal lattice. This is particularly important for understanding intermolecular interactions. For this compound, strong hydrogen bonds are expected to be a dominant feature of the crystal packing. The hydrogen atoms of the sulfonamide NH₂ group can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group, the nitrogen atom of the pyridine ring, and potentially the nitrogen of the cyano group can act as hydrogen bond acceptors. These interactions would create a complex three-dimensional network, influencing the compound's physical properties such as melting point and solubility. While crystal structures for closely related compounds like sulfapyridine have been determined, a specific structure for this compound has not been identified in the searched literature. nih.gov

Other Spectroscopic Methods for Specialized Research (e.g., UV-Vis, Fluorescence)

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The substituted pyridine ring in this compound acts as a chromophore. The presence of the electron-withdrawing cyano and sulfonamide groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The UV spectrum would likely show characteristic absorption bands in the 250-300 nm range, typical for such aromatic systems. nih.gov

Fluorescence Spectroscopy: Many aromatic sulfonamides exhibit fluorescence. If this compound is fluorescent, spectroscopy could be used to determine its excitation and emission wavelengths. The fluorescence properties, including quantum yield and lifetime, are often sensitive to the local environment, such as solvent polarity. This sensitivity could be exploited in research applications, for example, in designing molecular probes.

Future Perspectives and Research Directions

Exploration of Novel Biological Targets for 2-Cyanopyridine-4-sulfonamide Scaffolds

The inherent chemical versatility of the this compound structure makes it an ideal candidate for targeting a variety of biological molecules beyond its currently known interactions. Future research will likely focus on identifying and validating novel protein targets to expand the therapeutic applications of this scaffold.

Key areas of exploration include:

Kinase Inhibition: While some pyridine-sulfonamide hybrids have been investigated as VEGFR-2 inhibitors, a vast landscape of other kinases involved in oncogenesis and inflammatory diseases remains to be explored. nih.govresearchgate.net High-throughput screening of this compound derivatives against diverse kinase panels could uncover novel inhibitors. nih.gov

Carbonic Anhydrase Isoforms: Derivatives of pyridine-sulfonamide have shown inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including those associated with cancer (hCA IX and XII). nih.govnih.govmdpi.com Future work could focus on designing isoform-selective inhibitors to minimize off-target effects, as well as exploring their potential against bacterial CAs as a novel class of antibacterial agents. mdpi.comnih.gov

Enzyme Inhibition: The sulfonamide group is a well-established pharmacophore for targeting various enzymes. eurjchem.comrsc.org Systematic screening of this compound libraries against enzymes implicated in metabolic disorders, neurodegenerative diseases, and infectious diseases could yield novel therapeutic leads.

Table 1: Potential Novel Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesTherapeutic Area
KinasesEpidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK)Oncology, Autoimmune Diseases
Carbonic AnhydraseshCA IV, hCA VII, Bacterial CAsGlaucoma, Epilepsy, Infectious Diseases
Other EnzymesDipeptidyl Peptidase-IV (DPP-IV), Matrix Metalloproteinases (MMPs)Diabetes, Cancer Metastasis

Development of Multi-Target Directed Ligands (MTDLs)

The multifactorial nature of complex diseases such as cancer, neurodegenerative disorders, and infectious diseases has spurred interest in the development of multi-target directed ligands (MTDLs). nih.gov The this compound scaffold is well-suited for the design of MTDLs due to its ability to be readily functionalized at multiple positions, allowing for the incorporation of pharmacophores that can interact with different biological targets.

Future research in this area will likely involve:

Hybrid Compound Design: The synthesis of hybrid molecules that combine the this compound core with other known bioactive scaffolds. For instance, hybridization with dihydropyridine (B1217469) moieties has been explored for Alzheimer's disease, targeting calcium channels and cholinesterases simultaneously. nih.gov

Fragment-Based Drug Discovery: Utilizing fragments of known ligands for different targets and linking them via the this compound backbone to create novel MTDLs.

Combating Drug Resistance: Designing MTDLs that act on both the primary target and a resistance-conferring mechanism in cancer or infectious diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can significantly accelerate the design and optimization of novel this compound derivatives.

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Drug Design: Employing generative AI models to design novel this compound derivatives with desired physicochemical and pharmacokinetic properties.

Synthetic Route Prediction: Using AI-powered retrosynthetic analysis tools to identify efficient and cost-effective synthetic pathways for novel compounds, a critical step in assessing manufacturability early in the discovery process. drugtargetreview.com

Virtual Screening: High-throughput virtual screening of large compound libraries against modeled protein targets to identify potential hits with the this compound scaffold. pharmafeatures.com

Table 2: Application of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact
QSAR ModelingPredicts biological activity based on chemical structure.Prioritizes synthesis of potent compounds.
Generative ModelsDesigns novel molecules with optimized properties.Accelerates lead identification.
Retrosynthesis PredictionIdentifies viable and efficient synthetic routes.Reduces manufacturing costs and timelines.
Virtual ScreeningScreens large libraries of virtual compounds against a target.Increases the efficiency of hit discovery.

Translational Research Pathways from Preclinical Findings

A critical aspect of future research will be to establish clear translational pathways for promising this compound derivatives, moving them from preclinical discovery to clinical development. This involves a multidisciplinary approach to rigorously evaluate the therapeutic potential and safety of new compounds.

Key components of this translational pathway include:

In Vivo Efficacy Studies: Progressing compounds with demonstrated in vitro activity into relevant animal models of disease to assess their efficacy and establish a preliminary therapeutic window.

ADMET Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to evaluate the drug-like properties of lead candidates. nih.gov

Biomarker Identification: Identifying and validating biomarkers that can be used to monitor the therapeutic response and/or patient selection in future clinical trials.

Preclinical to Clinical Transition: For promising candidates, the preclinical data package will be crucial for guiding the design of Phase I clinical trials to assess safety and pharmacokinetics in humans. nih.gov

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective treatments for a range of human diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.